molecular formula C9H7BrO3 B13596464 7-Bromo-2,3-dihydrobenzofuran-5-carboxylic acid

7-Bromo-2,3-dihydrobenzofuran-5-carboxylic acid

Cat. No.: B13596464
M. Wt: 243.05 g/mol
InChI Key: XAELZMNJPQDCBD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3-dihydrobenzofuran-5-carboxylic acid typically involves the bromination of 2,3-dihydrobenzofuran followed by carboxylation. One common method includes the bromination of 2,3-dihydrobenzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The brominated intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2,3-dihydrobenzofuran-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 7-Bromo-2,3-dihydrobenzofuran-5-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways involved in its biological activities. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes . Further research is needed to elucidate the precise molecular mechanisms and targets involved.

Comparison with Similar Compounds

Uniqueness: The presence of the bromine atom at the 7th position and the carboxylic acid group at the 5th position makes 7-Bromo-2,3-dihydrobenzofuran-5-carboxylic acid unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other benzofuran derivatives .

Properties

Molecular Formula

C9H7BrO3

Molecular Weight

243.05 g/mol

IUPAC Name

7-bromo-2,3-dihydro-1-benzofuran-5-carboxylic acid

InChI

InChI=1S/C9H7BrO3/c10-7-4-6(9(11)12)3-5-1-2-13-8(5)7/h3-4H,1-2H2,(H,11,12)

InChI Key

XAELZMNJPQDCBD-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2Br)C(=O)O

Origin of Product

United States

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